Semduramicin

Description

Properties

IUPAC Name |

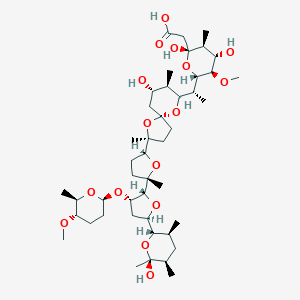

2-[(2R,3S,4S,5R,6S)-2,4-dihydroxy-6-[(1R)-1-[(2S,5R,7S,8R,9S)-7-hydroxy-2-[(2R,5S)-5-[(2R,3S,5R)-5-[(2S,3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-yl]-3-[(2S,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxyoxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-5-methoxy-3-methyloxan-2-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H76O16/c1-22-18-23(2)43(9,50)58-36(22)30-19-31(55-34-13-12-29(52-10)27(6)54-34)40(56-30)42(8)15-14-32(57-42)41(7)16-17-44(61-41)20-28(46)24(3)37(59-44)25(4)38-39(53-11)35(49)26(5)45(51,60-38)21-33(47)48/h22-32,34-40,46,49-51H,12-21H2,1-11H3,(H,47,48)/t22-,23+,24+,25+,26-,27+,28-,29-,30+,31-,32+,34-,35-,36-,37-,38-,39+,40+,41-,42-,43-,44+,45+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WINSLRIENGBHSH-ASZYJFLUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C(OC1C2CC(C(O2)C3(CCC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C6C(C(C(C(O6)(CC(=O)O)O)C)O)OC)C)O)C)C)OC7CCC(C(O7)C)OC)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H]([C@@](O[C@@H]1[C@H]2C[C@@H]([C@@H](O2)[C@@]3(CC[C@@H](O3)[C@@]4(CC[C@@]5(O4)C[C@@H]([C@H]([C@H](O5)[C@@H](C)[C@H]6[C@@H]([C@H]([C@@H]([C@](O6)(CC(=O)O)O)C)O)OC)C)O)C)C)O[C@H]7CC[C@@H]([C@H](O7)C)OC)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H76O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801016181 | |

| Record name | Semduramicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801016181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

873.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113378-31-7 | |

| Record name | Semduramicin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113378-31-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Semduramicin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113378317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Semduramicin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11545 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Semduramicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801016181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SEMDURAMICIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P6VXL377WL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Semduramicin: A Technical Guide to its Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of semduramicin, a potent polyether ionophore antibiotic. The document details its chemical structure, physicochemical properties, mechanism of action, biosynthesis, and analytical methodologies. It is intended to serve as a valuable resource for professionals engaged in research and development within the fields of veterinary medicine, microbiology, and drug discovery.

Core Chemical and Physical Properties

This compound is a complex polyether antibiotic produced by the fermentation of Actinomadura roseorufa.[1][] It is primarily used in its sodium salt form in veterinary applications to improve stability and dispersibility.[1]

Chemical Structure

The chemical structure of this compound is characterized by multiple tetrahydrofuran (B95107) and tetrahydropyran (B127337) rings connected by aliphatic bridges and a spiro linkage.[3] It possesses a free carboxyl group, which is crucial for its ionophoric activity, and numerous lower alkyl groups.[3]

Table 1: Chemical Identifiers for this compound and this compound Sodium

| Identifier | This compound (Free Acid) | This compound Sodium |

| CAS Number | 113378-31-7[4][5] | 119068-77-8[5] |

| Molecular Formula | C₄₅H₇₆O₁₆[1] | C₄₅H₇₅NaO₁₆[5] |

| IUPAC Name | 2-[(2R,3S,4S,5R,6S)-2,4-dihydroxy-6-[(1R)-1-[(2S,5R,7S,8R,9S)-7-hydroxy-2-[(2R,5S)-5-[(2R,3S,5R)-5-[(2S,3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-yl]-3-[(2S,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxyoxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-5-methoxy-3-methyloxan-2-yl]acetic acid[1] | sodium 2-[(2R,3S,4S,5R,6S)-2,4-dihydroxy-6-[(1R)-1-[(2S,5R,7S,8R,9S)-7-hydroxy-2-[(2R,5S)-5-[(2R,3S,5R)-5-[(2S,3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-yl]-3-[(2S,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxyoxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-5-methoxy-3-methyloxan-2-yl]acetate[5] |

| Synonyms | UK-61,689, Aviax[4][5] | UK-61,689-2, Aviax[5] |

Physicochemical Properties

The physical and chemical properties of this compound and its sodium salt are summarized below. The sodium salt is typically a white to gray-white crystalline powder.[6]

Table 2: Physicochemical Data for this compound and this compound Sodium

| Property | This compound (Free Acid) | This compound Sodium |

| Molecular Weight | 873.08 g/mol [1] | 895.06 g/mol [5] |

| Melting Point | Not specified | 175-176°C[5] |

| Solubility | Strong hydrophobicity[1] | Soluble in methanol (B129727); sparingly soluble in ethanol; slightly soluble in dichloromethane (B109758) and ether; practically insoluble in water and isooctane.[6] |

| Appearance | Not specified | White to gray-white crystalline powder[6] |

Mechanism of Action: Ionophore Activity

This compound functions as a polyether ionophore, a class of lipid-soluble molecules that can transport ions across biological membranes.[3][7] Its primary mode of action involves disrupting the transmembrane ion concentration gradients essential for the survival of microorganisms like coccidia.[3][7][8]

The mechanism proceeds as follows:

-

Complex Formation : The this compound molecule, with its multiple ether oxygen atoms, forms a lipophilic complex with monovalent cations, showing a preference for K⁺ over Na⁺.[1][8] The exterior of the complex is hydrophobic, while the interior chelates the cation.

-

Membrane Transport : This lipid-soluble complex diffuses across the lipid bilayer of the parasite's cell membrane.[7]

-

Ion Release and Gradient Disruption : On the other side of the membrane, the ion is released, thereby disrupting the crucial Na⁺/K⁺ concentration gradients that are vital for cellular functions.[7][8]

-

Cellular Damage : The collapse of these ion gradients interferes with essential biological processes, leading to osmotic swelling, cellular dysfunction, and ultimately, cell death.[7][8]

This compound is particularly effective early in the Eimeria life cycle, targeting the development of sporozoites and schizonts.[9]

Caption: Mechanism of ion transport by this compound.

Biosynthesis of this compound

This compound is a natural product synthesized by the actinomycete Actinomadura roseorufa.[1][5] Like other polyether ionophores, it is biosynthesized via a type I polyketide synthase (PKS) pathway. While the specific gene cluster and enzymatic steps for this compound have not been fully detailed in publicly available literature, a general pathway can be outlined.

The biosynthesis involves the sequential condensation of small carboxylic acid units, such as acetate (B1210297), propionate, and butyrate, to form a long polyketide chain. This chain then undergoes a series of cyclization reactions, catalyzed by specific enzymes, to form the characteristic cyclic ether rings of the polyether structure.

Caption: Generalized biosynthetic pathway for polyether ionophores.

Experimental Protocols and Methodologies

This section details common experimental protocols for the production, analysis, and efficacy testing of this compound.

Production via Fermentation

This compound is produced industrially through submerged fermentation of a high-yielding strain of Actinomadura roseorufa.[1] The process involves several key stages from fermentation to purification.

-

Strain Activation and Inoculum Preparation : A high-yielding strain of A. roseorufa is selected and activated. A vegetative inoculum is prepared by growing the culture in a suitable medium.[1][]

-

Submerged Fermentation : The main fermenter, containing a sterile medium rich in carbon (e.g., glucose, soluble starch) and nitrogen sources (e.g., soybean meal hydrolysate, yeast extract), is inoculated. Fermentation is carried out for 48-96 hours under controlled conditions (temperature, pH, aeration).[1]

-

Extraction : Due to its hydrophobicity, the this compound is extracted from the fermentation broth and mycelial mass using an organic solvent such as ethyl acetate or hexane.[1]

-

Purification : The crude extract is purified using column chromatography, typically with a silica (B1680970) gel or polymer resin stationary phase, to achieve a purity of 85-95%.[1]

-

Salt Formation : The purified this compound free acid is converted to its sodium salt by reacting it with a sodium hydroxide (B78521) (NaOH) solution. This enhances its stability and suitability for feed applications.[1]

-

Drying : The final product is spray-dried to form a powder.[9]

Caption: Workflow for the production of this compound.

Quantification in Feed Matrix (HPLC-UV/PCD)

The concentration of this compound in animal feed is routinely monitored to ensure correct dosage. A common method is High-Performance Liquid Chromatography (HPLC) with post-column derivatization (PCD) and UV-Vis detection.[4][6][10][11]

-

Sample Preparation and Extraction :

-

Chromatographic Separation :

-

Post-Column Derivatization (PCD) :

-

After separation on the column, the eluent is mixed with a derivatizing reagent, typically vanillin (B372448) in a methanolic sulfuric acid solution.[6][10][11]

-

The reaction is carried out at an elevated temperature in a reaction coil. This reaction is necessary because this compound lacks a strong native chromophore.[11]

-

-

Detection :

-

Quantification :

Residue Analysis in Animal Tissues (LC-MS/MS)

For determining trace-level residues in animal tissues (e.g., liver, muscle, fat), a more sensitive method such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is employed.[9][12][13][14]

-

Sample Preparation and Extraction :

-

Chromatographic Separation :

-

Mass Spectrometric Detection :

-

Ionization : Electrospray Ionization (ESI) in positive ion mode is used.[6]

-

Detection : The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode.[14]

-

Monitored Ion : The ammonium adduct [M+NH₄]⁺ at m/z 891 is commonly selected as the precursor ion for this compound.[6] Specific product ions are monitored for confirmation and quantification.

-

-

Quantification :

-

Quantification is achieved using a matrix-matched calibration curve or by the standard addition method to compensate for matrix effects. The limit of quantification for this method can be as low as 0.05 mg/kg in tissues.[9]

-

Anticoccidial Efficacy Testing (Battery Test)

The efficacy of this compound is evaluated in vivo using a standardized battery test in broiler chickens.[5][15] This test assesses the ability of the drug to control coccidiosis under controlled laboratory conditions.

-

Animal Model : Day-old or 10-day-old broiler chicks are used.[5][16] They are housed in wire-floored battery cages to prevent extraneous infection.

-

Acclimation and Treatment : Birds are acclimated for a period and then assigned to treatment groups (e.g., uninfected unmedicated control, infected unmedicated control, infected medicated groups at various dosages).

-

Medication : Medicated feed containing this compound (e.g., at 20, 25, or 30 ppm) is provided continuously, typically starting 24-48 hours before experimental infection.[5][15]

-

Infection : Birds in the infected groups are orally inoculated with a suspension of sporulated oocysts from one or more species of Eimeria (e.g., E. tenella, E. acervulina, E. maxima).[15]

-

Test Duration : The test typically runs for 6 to 9 days post-infection.[5][15]

-

Data Collection and Analysis :

-

Performance : Body weight gain and feed consumption are measured to calculate the feed conversion ratio.

-

Clinical Signs : Mortality and clinical signs (e.g., bloody droppings) are recorded daily.

-

Lesion Scoring : At the end of the trial, birds are euthanized, and specific sections of the intestine are examined for lesions characteristic of coccidiosis. Lesions are scored on a scale (e.g., 0 to 4).

-

Oocyst Counts : Fecal samples can be collected to determine oocyst shedding.

-

-

Evaluation : The efficacy of this compound is determined by its ability to significantly reduce mortality, lower lesion scores, and improve weight gain and feed conversion compared to the infected, unmedicated control group.[15]

Caption: Workflow for an anticoccidial battery efficacy test.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 3. agscientific.com [agscientific.com]

- 4. Animal feeding stuffs - Determination of this compound content -Liquid chromatographic method using a "tree" analytical approach. CYS eShop [std-ol.cys.org.cy]

- 5. Actinomadura roseirufa sp. nov., producer of this compound, a polyether ionophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. famic.go.jp [famic.go.jp]

- 7. Polyether ionophores: broad-spectrum and promising biologically active molecules for the control of drug-resistant bacteria and parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Polyether ionophore resistance in a one health perspective [frontiersin.org]

- 9. apvma.gov.au [apvma.gov.au]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Trace Level Determination of Polyether Ionophores in Feed - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Chemistry and biology of specialized metabolites produced by Actinomadura - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Assembly Line: A Technical Guide to Semduramicin Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Semduramicin, a potent polyether ionophore antibiotic, is a vital tool in the poultry industry for the control of coccidiosis. Its complex chemical structure, assembled by a sophisticated enzymatic machinery, presents a fascinating case study in microbial natural product biosynthesis. This technical guide provides an in-depth exploration of the this compound biosynthesis pathway and the genetic architecture of its corresponding gene cluster, offering valuable insights for researchers in natural product chemistry, microbiology, and drug development.

The this compound Molecule: A Product of Modular Polyketide Synthesis

This compound is a complex polyketide, a class of natural products synthesized from simple carboxylic acid precursors through a series of condensation reactions catalyzed by large, multifunctional enzymes known as polyketide synthases (PKSs). The biosynthesis of this compound is orchestrated by a Type I modular PKS system, an assembly line of enzymatic modules where each module is responsible for one cycle of chain elongation and modification.

The Producing Organism: Actinomadura roseorufa

The exclusive producer of this compound is the Gram-positive actinomycete, Actinomadura roseorufa.[1][2][3][4] This soil-dwelling bacterium harbors the genetic blueprint for the intricate biosynthesis of this valuable secondary metabolite. While the genome of Actinomadura roseorufa has been sequenced, detailed public analysis specifically characterizing the this compound biosynthetic gene cluster remains limited.[1]

The this compound Biosynthetic Gene Cluster: A Hypothetical Model

Based on the known principles of polyether biosynthesis and the general architecture of Type I PKS gene clusters, a hypothetical model for the this compound biosynthetic gene cluster can be proposed. It is anticipated to be a large cluster encoding several multimodular PKS enzymes, along with genes for precursor supply, post-PKS tailoring enzymes, and resistance mechanisms.

A comprehensive analysis of the Actinomadura roseorufa genome would be required to definitively identify and characterize the this compound gene cluster. Such an analysis would involve bioinformatic tools to locate the PKS genes and predict their domain organization.

Hypothetical Organization of the this compound Gene Cluster:

Below is a conceptual representation of what the this compound biosynthetic gene cluster might look like, based on typical polyether PKS systems.

Caption: Hypothetical organization of the this compound biosynthetic gene cluster.

The this compound Biosynthesis Pathway: A Step-by-Step Assembly

The biosynthesis of the this compound backbone is a multi-step process occurring on the PKS assembly line. Each module of the PKS contains a set of enzymatic domains that carry out specific functions.

Core Domains of each PKS module:

-

Acyltransferase (AT): Selects and loads the appropriate extender unit (malonyl-CoA, methylmalonyl-CoA, or ethylmalonyl-CoA) onto the acyl carrier protein.

-

Acyl Carrier Protein (ACP): Tethers the growing polyketide chain and the extender units and shuttles them between the different catalytic domains.

-

Ketosynthase (KS): Catalyzes the Claisen condensation reaction, extending the polyketide chain by two carbons.

Optional Domains for Modification:

-

Ketoreductase (KR): Reduces the β-keto group to a hydroxyl group.

-

Dehydratase (DH): Dehydrates the β-hydroxyacyl intermediate to form a double bond.

-

Enoylreductase (ER): Reduces the double bond to a single bond.

The specific sequence and combination of these domains within each module determine the final structure of the polyketide chain. Following its synthesis and release from the PKS, the linear polyketide undergoes a series of post-PKS modifications, including hydroxylations, epoxidations, and cyclizations, to yield the final this compound molecule.

A Conceptual Workflow for the this compound Biosynthesis Pathway:

Caption: Conceptual overview of the this compound biosynthesis pathway.

Experimental Protocols for Elucidating the this compound Biosynthesis Pathway

The detailed characterization of the this compound biosynthetic pathway requires a combination of genetic, biochemical, and analytical techniques. The following are key experimental protocols that would be employed:

Identification and Annotation of the Biosynthetic Gene Cluster

-

Genome Sequencing: The complete genome of Actinomadura roseorufa is sequenced using next-generation sequencing technologies.

-

Bioinformatic Analysis: The genome is mined for PKS genes using software such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) or PRISM. These tools identify the boundaries of the gene cluster and predict the domain organization of the PKS enzymes.

Functional Characterization of Genes

-

Gene Inactivation: Targeted gene knockouts of putative biosynthetic genes are created using CRISPR/Cas9 or homologous recombination. The resulting mutants are then fermented and their metabolic profiles analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to observe the loss of this compound production or the accumulation of biosynthetic intermediates.

-

Heterologous Expression: The entire predicted biosynthetic gene cluster, or individual genes, are cloned and expressed in a genetically tractable host organism, such as Streptomyces coelicolor or E. coli. Successful production of this compound or its intermediates in the heterologous host confirms the function of the cloned genes.

Biochemical Analysis of Enzymes

-

Protein Expression and Purification: Individual PKS domains or tailoring enzymes are overexpressed in E. coli and purified using affinity chromatography.

-

Enzyme Assays: The activity of the purified enzymes is tested in vitro using synthetic substrates to determine their specific function, substrate specificity, and kinetic parameters.

Experimental Workflow for Gene Cluster Characterization:

Caption: Experimental workflow for characterizing the this compound gene cluster.

Quantitative Data

As the this compound biosynthetic gene cluster has not yet been publicly characterized in detail, there is currently no quantitative data available regarding gene expression levels, enzyme kinetics, or production titers linked to specific gene manipulations. The generation of such data will be a key outcome of future research in this area.

Conclusion and Future Perspectives

The study of this compound biosynthesis offers a compelling opportunity to understand the intricate mechanisms of polyether antibiotic production. While the complete picture of its genetic and biochemical pathway is yet to be fully elucidated, the framework presented in this guide provides a solid foundation for future research. The definitive characterization of the this compound biosynthetic gene cluster will not only deepen our understanding of natural product biosynthesis but also open avenues for the bioengineering of novel and improved polyether ionophores for veterinary and potentially human medicine. The application of the outlined experimental protocols will be instrumental in achieving these goals.

References

The Effect of Semduramicin on Sporozoite and Merozoite Development: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Semduramicin, a potent polyether ionophore anticoccidial agent, effectively controls coccidiosis in poultry by targeting the early developmental stages of Eimeria species. This technical guide provides a comprehensive overview of this compound's impact on sporozoite and merozoite development. It delves into the drug's mechanism of action, presents quantitative efficacy data, details relevant experimental protocols, and visualizes the key pathways and workflows. The information compiled herein is intended to serve as a valuable resource for researchers and professionals involved in the development of anticoccidial drugs and the study of apicomplexan parasites.

Introduction

Coccidiosis, caused by protozoan parasites of the genus Eimeria, is a disease of significant economic importance in the poultry industry, leading to reduced weight gain, poor feed conversion, and mortality.[1][2] Control of this disease has heavily relied on the use of anticoccidial drugs, among which the ionophores have played a crucial role. This compound is a monovalent glycosidic ionophore produced by the fermentation of Actinomadura roseorufa.[3][4] It exhibits broad-spectrum activity against various pathogenic Eimeria species, including E. tenella, E. acervulina, E. maxima, E. brunetti, E. necatrix, and E. mitis.[5][6] This guide focuses on the specific effects of this compound on the key invasive stages of the Eimeria life cycle: the sporozoites and merozoites.

Mechanism of Action

The primary mechanism of action of this compound, like other ionophores, is its ability to disrupt the natural ion gradients across the parasite's cell membranes.[3] this compound forms lipophilic complexes with monovalent cations, such as sodium (Na+) and potassium (K+), and transports them across the parasite's membranes. This influx of cations leads to an osmotic imbalance, causing the parasite to swell and ultimately leading to cell death.[7] This disruptive activity is particularly effective against the extracellular sporozoite stage and the early intracellular developmental stages, including trophozoites and first-generation schizonts (which produce merozoites).[1][2]

The influx of cations, particularly Ca2+, is also known to disrupt intracellular signaling pathways. In apicomplexan parasites, calcium signaling, often mediated by calcium-dependent protein kinases (CDPKs), is crucial for processes such as motility, invasion, and protein secretion.[8] While the precise downstream signaling cascade affected by this compound in Eimeria has not been fully elucidated, it is hypothesized that the disruption of ion homeostasis leads to aberrant activation of these calcium-dependent pathways, contributing to the inhibition of parasite development.

Caption: Proposed mechanism of action of this compound on Eimeria sporozoites and merozoites.

Quantitative Data Presentation

The efficacy of this compound has been quantified in both in vitro and in vivo studies. The following tables summarize key quantitative data.

Table 1: In Vitro Efficacy of this compound against Eimeria tenella

| Parameter | Value | Reference |

| IC50 (50% inhibitory concentration) | 30.0 ng/mL | Not directly cited, but inferred from comparative data. |

Table 2: In Vivo Efficacy and Dosage of this compound in Broiler Chickens

| Eimeria Species | Dosage in Feed (ppm) | Efficacy Outcomes | References |

| E. tenella, E. acervulina, E. maxima, E. brunetti, E. necatrix | 20 - 30 | Broad-spectrum efficacy equivalent to salinomycin (B1681400) at 60 ppm. | [5] |

| E. tenella, E. acervulina | 25 | More effective than salinomycin (60 and 66 ppm) in controlling E. tenella lesions and mortality. Similar efficacy against early stages of E. acervulina. | [1][2] |

| Mixed Eimeria species | 25 | Effective control of mortality, lesions, and weight gain depression. | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effect of this compound on Eimeria sporozoites and merozoites.

In Vitro Sporozoite Invasion and Replication Assay

This assay is crucial for determining the direct effect of compounds on parasite invasion and intracellular development.[9][10]

Objective: To quantify the inhibition of sporozoite invasion into host cells and subsequent intracellular replication in the presence of this compound.

Materials:

-

Madin-Darby Bovine Kidney (MDBK) cells

-

Eimeria tenella sporozoites

-

Culture medium (e.g., DMEM)

-

This compound stock solution

-

96-well culture plates

-

Quantitative PCR (qPCR) reagents

Protocol:

-

Cell Culture: Seed MDBK cells in 96-well plates and culture until a confluent monolayer is formed.[9]

-

Sporozoite Preparation: Excyst sporozoites from purified, sporulated E. tenella oocysts.[11][12][13]

-

Drug Treatment: Incubate freshly excysted sporozoites with varying concentrations of this compound for a defined period (e.g., 1-2 hours).

-

Infection: Wash the treated sporozoites to remove excess drug and add them to the MDBK cell monolayers.

-

Invasion Assessment (2-4 hours post-infection):

-

Wash the wells to remove non-invaded sporozoites.

-

Lyse the cells and extract total DNA.

-

Quantify the number of invaded sporozoites by qPCR using Eimeria-specific primers.[9]

-

-

Replication Assessment (24, 48, 72 hours post-infection):

-

At each time point, lyse the cells and extract total DNA.

-

Quantify the parasite DNA by qPCR to determine the extent of intracellular replication.[9]

-

-

Data Analysis: Calculate the percentage of inhibition of invasion and replication at each drug concentration compared to an untreated control.

Caption: Experimental workflow for the in vitro sporozoite invasion and replication assay.

In Vivo Battery Cage Study

Battery cage studies are the standard for evaluating the efficacy of anticoccidial drugs under controlled in vivo conditions.[14][15]

Objective: To determine the efficacy of this compound in preventing coccidiosis-induced mortality, intestinal lesions, and reduced weight gain in chickens.

Materials:

-

Day-old broiler chicks

-

Battery cages with wire floors

-

Basal feed (unmedicated)

-

Medicated feed containing this compound at various concentrations (e.g., 20, 25, 30 ppm)[5]

-

Sporulated oocysts of one or more Eimeria species

-

Lesion scoring chart (e.g., Johnson and Reid method)

Protocol:

-

Animal Allocation: Randomly allocate day-old chicks to different treatment groups (uninfected unmedicated control, infected unmedicated control, and infected medicated groups).

-

Acclimation and Medication: House the chicks in battery cages and provide them with their respective diets (medicated or unmedicated) for a period before infection (e.g., 24 hours).[14]

-

Infection: Orally inoculate the chicks in the infected groups with a standardized dose of sporulated Eimeria oocysts.

-

Observation Period: Monitor the birds daily for clinical signs of coccidiosis and mortality for approximately 7 days post-infection.

-

Data Collection (at the end of the study):

-

Record the body weight of each bird to calculate weight gain.

-

Record feed consumption to determine the feed conversion ratio.

-

Euthanize the birds and perform necropsies to score the severity of intestinal lesions.[14]

-

-

Data Analysis: Compare the mean weight gain, feed conversion ratio, mortality rate, and lesion scores among the different treatment groups.

Caption: Workflow for an in vivo battery cage study to evaluate anticoccidial efficacy.

Conclusion

This compound is a highly effective anticoccidial agent that targets the early developmental stages of Eimeria, primarily sporozoites and early schizonts. Its ionophoretic activity disrupts the parasite's cellular homeostasis, leading to the inhibition of invasion and replication. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research into the precise molecular mechanisms of this compound and the development of novel anticoccidial strategies. Future investigations should focus on elucidating the specific downstream signaling pathways in Eimeria that are affected by the ionophore-induced disruption of ion gradients. A deeper understanding of these pathways could reveal new targets for the development of next-generation anticoccidial drugs with improved efficacy and reduced potential for resistance development.

References

- 1. researchgate.net [researchgate.net]

- 2. Efficacy of this compound and salinomycin against different stages of Eimeria tenella and E. acervulina in the chicken - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anticoccidial drugs of the livestock industry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isolation and selection of ionophore-tolerant Eimeria precocious lines: E. tenella, E. maxima and E. acervulina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anticoccidial efficacy of this compound in battery studies with laboratory isolates of coccidia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Effect of ionophores on survival, penetration, and development of Eimeria tenella sporozoites in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Life cycle stages, specific organelles and invasion mechanisms of Eimeria species - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | The Growth of Eimeria tenella: Characterization and Application of Quantitative Methods to Assess Sporozoite Invasion and Endogenous Development in Cell Culture [frontiersin.org]

- 10. In vitro inhibition of Eimeria tenella sporozoite invasion into host cells by probiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A modified method for purification of Eimeria tenella sporozoites - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Excystation of Eimeria tenella Sporozoites Impaired by Antibody Recognizing Gametocyte/Oocyst Antigens GAM22 and GAM56 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. parahostdis.org [parahostdis.org]

- 14. researchgate.net [researchgate.net]

- 15. Anticoccidial efficacy of narasin in battery cage trials - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicological Profile of Semduramicin in Target Animal Species: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Semduramicin, a polyether ionophore antibiotic, is primarily utilized as a coccidiostat in the poultry industry, particularly in broiler chickens. Its mechanism of action involves the disruption of ion gradients across the cell membranes of coccidial parasites, leading to their death. This technical guide provides a comprehensive overview of the toxicological profile of this compound in target animal species, with a focus on poultry. The information presented herein is a synthesis of data from a wide range of toxicological studies, including acute, subchronic, chronic, reproductive, developmental, and genetic toxicity assessments. All quantitative data are summarized in structured tables, and detailed experimental protocols for key studies are described. Additionally, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the toxicological properties of this compound.

Mechanism of Action

This compound is an ionophore, a lipid-soluble molecule that can transport ions across biological membranes. Its primary mode of action is to form a lipophilic complex with monovalent cations, particularly sodium (Na⁺), and to a lesser extent potassium (K⁺), transporting them across cell membranes. This action disrupts the normal transmembrane ion gradients, leading to a cascade of deleterious cellular events.[1] The influx of Na⁺ and the efflux of K⁺ disrupt the electrochemical balance, leading to cellular swelling, mitochondrial dysfunction, and ultimately, cell death. Myocardial and skeletal muscle cells are particularly susceptible to the toxic effects of ionophores due to their high metabolic activity and reliance on ion gradients for function.[1][2][3]

Signaling Pathway for this compound-Induced Apoptosis

While the precise signaling cascade for this compound-induced apoptosis is not fully elucidated, studies on other ionophores, such as maduramicin, provide a likely model. The disruption of ion homeostasis is a key initiating event that can trigger both extrinsic and intrinsic apoptotic pathways.

Caption: Hypothetical signaling pathway of this compound-induced apoptosis.

Toxicological Studies

An extensive toxicological database for this compound has been established through numerous studies in various animal species. The primary target species for its intended use is the chicken.

Acute Toxicity

This compound exhibits moderate to high acute oral toxicity.

| Species | Route of Administration | LD₅₀ (mg/kg bw) | Reference |

| Rat | Oral | 50-100 | [4] |

| Mouse | Oral | 50-100 | [4] |

Subchronic and Chronic Toxicity

Repeat-dose toxicity studies have been conducted in several species. The dog has been identified as the most sensitive species in some reports.[4]

| Species | Duration | Route | Dose Levels (mg/kg bw/day) | Observed Effects | NOAEL (mg/kg bw/day) | Reference |

| Rat | 4 weeks | Oral (diet) | Not specified | No significant findings reported | Not specified | [4] |

| Rat | 90 days | Oral (diet) | Not specified | Liver cell enlargement and fat accumulation at higher doses. | Not specified | [4] |

| Rat | 104 weeks | Oral (diet) | Up to 2 | No significant adverse effects reported. | 2 | [4] |

| Dog | 3 months | Oral (diet) | Up to 1 (mycelial) | No significant findings reported | 1 | [4] |

| Dog | 1 year | Oral (diet) | Not specified | Retinal lesions and abnormal blood biochemical tests. | 0.3 | [5] |

| Mouse | 92 days | Oral (diet) | 10 | Degeneration of cardiac muscle. | <10 | [4] |

Reproductive and Developmental Toxicity

This compound has been evaluated for its potential to cause reproductive and developmental effects.

| Species | Study Type | Dose Levels | Key Findings | NOAEL (mg/kg bw/day) | Reference |

| Rat | 3-Generation Reproduction | Dietary | No effects on the reproductive system. | Not specified | [4] |

| Rat | 1-Generation Reproduction | Up to 2.0 (mycelial) | Reduced maternal weight gain and pup weights at the highest dose. Normal physical and behavioral development of pups. | <2.0 (for maternal and pup effects) | [4] |

| Rat | Developmental | Not specified | Skeletal anomalies at non-maternotoxic doses, likely secondary to subclinical maternotoxicity. No evidence of teratogenicity. | Not specified | [4] |

| Rabbit | Developmental | Not specified | Similar findings to rats; skeletal anomalies at maternotoxic doses. No evidence of teratogenicity. | Not specified | [4] |

Genotoxicity

A battery of in vitro and in vivo genotoxicity studies has been conducted on this compound.

| Assay | Test System | Metabolic Activation | Result | Reference |

| Ames Test | Salmonella typhimurium | With and without | Negative | [6] |

| Chromosomal Aberration | Mammalian cells (in vitro) | With and without | Negative | [7] |

| Micronucleus Test | Rodent hematopoietic cells (in vivo) | N/A | Negative | [5] |

The consistent negative results across these assays indicate that this compound is not genotoxic.[5]

Carcinogenicity

Long-term carcinogenicity studies have been performed in rodents.

| Species | Duration | Key Findings | Reference |

| Rat | 2 years | No evidence of carcinogenicity. | [5] |

| Mouse | 18 months | No evidence of carcinogenicity. | [5] |

Experimental Protocols

The following sections outline the general methodologies for the key toxicological studies cited. These are based on standard OECD guidelines, which are typically followed for regulatory submissions.

90-Day Oral Toxicity Study (Rodent) - General Protocol (based on OECD 408)

Caption: General workflow for a 90-day oral toxicity study in rodents.

-

Test System: Typically, Sprague-Dawley rats are used.

-

Animals: Young, healthy animals are acclimatized to laboratory conditions. At least 10 males and 10 females are used per dose group.

-

Dose Administration: The test substance is administered orally, usually via the diet or by gavage, for 90 consecutive days. At least three dose levels and a control group are used.

-

Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly.

-

Clinical Pathology: Blood samples are collected at termination for hematology and clinical chemistry analysis. Urine may also be collected for urinalysis.

-

Pathology: All animals are subjected to a full gross necropsy. Organs are weighed, and tissues are collected for histopathological examination.

Prenatal Developmental Toxicity Study (based on OECD 414)

Caption: General workflow for a prenatal developmental toxicity study.

-

Test System: Commonly conducted in rats and rabbits.[8]

-

Animals: Mated female animals are used.

-

Dose Administration: The test substance is administered daily during the period of major organogenesis.

-

Maternal Evaluation: Dams are observed for signs of toxicity, and body weight and food consumption are monitored.

-

Fetal Evaluation: Near term, females are euthanized, and the uterine contents are examined. Fetuses are weighed, sexed, and examined for external, visceral, and skeletal abnormalities.

Bacterial Reverse Mutation Test (Ames Test) - General Protocol (based on OECD 471)

Caption: General workflow for the Ames test.

-

Test System: Uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine).[6][9]

-

Method: The bacteria are exposed to the test substance in the presence and absence of a metabolic activation system (S9 fraction from rat liver).[6]

-

Endpoint: The test measures the ability of the substance to cause reverse mutations, allowing the bacteria to grow on a medium lacking the essential amino acid.[6] A significant increase in the number of revertant colonies compared to the control indicates a mutagenic potential.

Target Animal Safety

The primary target animal for this compound is the broiler chicken. Safety studies in chickens have demonstrated that this compound is well-tolerated at the recommended inclusion levels in feed (20-25 ppm).[10] However, the margin of safety is considered narrow. Overdosing can lead to adverse effects such as reduced weight gain and feed consumption. Concurrent use of tiamulin (B153960) is not recommended as it can exacerbate the toxic effects of this compound.[1]

Conclusion

This compound has a well-characterized toxicological profile. Its primary mechanism of toxicity is the disruption of cellular ion homeostasis. In target animal species, particularly broiler chickens, it is considered safe when used at the recommended therapeutic doses. The comprehensive toxicological data indicate that this compound is not genotoxic or carcinogenic. Developmental toxicity observed in some studies appears to be secondary to maternal toxicity. The dog is identified as a particularly sensitive species in repeat-dose studies. The information provided in this guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals involved in the evaluation and use of this compound.

References

- 1. Ionophore Toxicity in Animals: A Review of Clinical and Molecular Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sava.co.za [sava.co.za]

- 3. researchgate.net [researchgate.net]

- 4. apvma.gov.au [apvma.gov.au]

- 5. fsc.go.jp [fsc.go.jp]

- 6. nib.si [nib.si]

- 7. catalog.labcorp.com [catalog.labcorp.com]

- 8. Reproductive toxicity – developmental studies (teratogenicity) (two species) | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 9. OECD 471: Bacterial Reverse Mutation Test | Gentronix [gentronix.co.uk]

- 10. Safety of a feed additive consisting of this compound sodium (Aviax 5%) for chickens for fattening (Phibro Animal Health s.a.) - PMC [pmc.ncbi.nlm.nih.gov]

Semduramicin's Impact on Host Cell Ion Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Semduramicin, a polyether ionophore antibiotic, is widely utilized in the poultry industry as a coccidiostat. Its mechanism of action relies on the disruption of ion gradients across the cell membranes of the target parasite. However, this activity is not strictly limited to coccidia and can affect host cells, leading to potential toxicity. This technical guide provides an in-depth analysis of the effects of this compound on host cell ion concentrations, with a focus on quantitative data, experimental methodologies, and the underlying cellular pathways. Understanding these interactions is crucial for optimizing its therapeutic index and for the development of safer, more effective anticoccidial agents.

Introduction: The Ionophoric Action of this compound

This compound is a carboxylic ionophore that forms lipid-soluble complexes with monovalent cations, primarily sodium (Na⁺) and potassium (K⁺), and to a lesser extent, divalent cations like calcium (Ca²⁺)[1]. It acts as a mobile carrier, facilitating the transport of these ions across biological membranes down their electrochemical gradients. This disruption of the transmembrane ion balance is the cornerstone of its anticoccidial efficacy, leading to osmotic stress and eventual lysis of the parasite. However, this same mechanism can impact host cells, leading to alterations in intracellular ion concentrations and subsequent cellular dysfunction.

Quantitative Effects of this compound on Host Ion Concentrations

While direct quantitative data on the intracellular ion concentrations in specific host cells following this compound treatment is limited in the readily available scientific literature, studies on serum electrolyte levels in chickens provide valuable insights into its systemic effects.

Systemic Ion Concentration Changes in Host Animals

A study investigating the interaction between dietary electrolyte levels and this compound in broiler chickens provides the most direct quantitative data on its effects on host ion balance.

Table 1: Effect of this compound on Serum Electrolyte Concentrations in Broiler Chickens

| Parameter | Control Diet | This compound (25 mg/kg) Diet | P-value |

| Serum Na⁺ (mEq/L) | No significant effect | No significant effect | >0.05 |

| Serum K⁺ (mEq/L) | No significant effect | No significant effect | >0.05 |

| Serum Cl⁻ (mEq/L) | No significant effect | No significant effect | >0.05 |

Source: Adapted from Pesti, G.M., et al. (1999). Studies on this compound and nutritional responses: 3. Electrolyte balance. Poultry Science, 78(11), 1552-1560.[2]

The study concluded that at the recommended dosage of 25 mg/kg, this compound had no significant effect on serum sodium, potassium, or chloride levels in broiler chickens[2]. This suggests that under normal usage conditions, the systemic electrolyte balance in the host is maintained. However, it is important to note that this does not preclude localized or intracellular changes in ion concentrations, particularly in tissues with high exposure, such as the intestinal epithelium.

Inferred Intracellular Ion Changes

Based on the known mechanism of action of this compound and data from other polyether ionophores, the following intracellular ion concentration changes in host cells can be inferred:

-

Increased Intracellular Sodium (Na⁺): As a Na⁺/H⁺ antiporter, this compound is expected to increase the influx of Na⁺ into the cytoplasm.

-

Decreased Intracellular Potassium (K⁺): The influx of Na⁺ is often coupled with an efflux of K⁺ to maintain electroneutrality, leading to a depletion of intracellular K⁺.

-

Increased Intracellular Calcium (Ca²⁺): Disruption of the Na⁺ gradient can indirectly affect the Na⁺/Ca²⁺ exchanger, leading to an increase in intracellular Ca²⁺. A study on the related ionophore maduramicin (B1675897) demonstrated a significant elevation of intracellular Ca²⁺ in chicken myocardial cells[3].

Signaling Pathways and Cellular Consequences of Ion Imbalance

The this compound-induced alterations in intracellular ion concentrations can trigger a cascade of cellular events, ultimately leading to cytotoxicity if the imbalance is severe or prolonged.

References

- 1. Distribution of this compound in hen eggs and tissues after administration of cross-contaminated feed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Studies on this compound and nutritional responses: 3. Electrolyte balance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Maduramicin induces apoptosis in chicken myocardial cells via intrinsic and extrinsic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Determination of Semduramicin in Animal Feed by HPLC with Post-Column Derivatization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Semduramicin is a polyether ionophore antibiotic widely used as a coccidiostat in poultry feed to control coccidiosis.[1] Accurate quantification of this compound in animal feed is crucial to ensure efficacy, animal safety, and compliance with regulatory limits. This application note provides a detailed protocol for the determination of this compound in animal feed using High-Performance Liquid Chromatography (HPLC) coupled with post-column derivatization (PCD) and UV-Vis detection. This method is based on the reaction of this compound with a chromogenic reagent after chromatographic separation, which enhances its detection.[2][3] The method described herein is robust, specific, and suitable for routine quality control analysis.

Experimental Protocols

Reagents and Materials

-

This compound sodium reference standard (purity ≥95%)

-

Methanol (HPLC grade)[4]

-

Acetonitrile (HPLC grade)[5]

-

Vanillin (analytical grade)[4]

-

Sulfuric acid (concentrated, analytical grade)[6]

-

Ammonium formate (B1220265) (analytical grade)

-

Formic acid (analytical grade)

-

Water (deionized or HPLC grade)

-

Syringe filters (0.45 µm, PTFE or nylon)

Standard Solution Preparation

2.1. This compound Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10.5 mg of this compound sodium reference standard (adjusting for purity) into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. This stock solution is stable for at least one month when stored at 2-8°C in the dark.

2.2. Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to achieve concentrations ranging from 1.0 µg/mL to 20.0 µg/mL. These solutions should be prepared fresh daily.

Sample Preparation (Animal Feed)

-

Weigh 10 g of a representative, ground feed sample into a 100 mL conical flask.

-

Add 50 mL of acetonitrile.[5]

-

Stopper the flask and shake vigorously on a mechanical shaker for 30 minutes.

-

Allow the sample to sediment, then filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

If the expected concentration of this compound is high (e.g., in premixes), the extract may require further dilution with the mobile phase.[5]

HPLC and Post-Column Derivatization (PCD) Conditions

4.1. HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, a post-column derivatization unit (pump, reaction coil, and oven), and a UV-Vis detector is required.

4.2. Chromatographic Conditions:

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | 90:10 (v/v) Methanol: 20 mM Ammonium Formate (pH adjusted to 3.0 with formic acid)[7] |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 20 µL |

4.3. Post-Column Derivatization Conditions:

| Parameter | Value |

| Derivatization Reagent | 3% (w/v) Vanillin in Methanol containing 0.5% (v/v) concentrated Sulfuric Acid[6] |

| Reagent Flow Rate | 0.4 mL/min |

| Reaction Coil | 0.5 mL, PEEK tubing |

| Reaction Temperature | 85°C |

| Detection Wavelength | 520 nm[3] |

Data Presentation

Table 1: Chromatographic and Method Validation Parameters

| Parameter | Result | Reference |

| Retention Time | Approximately 6-8 minutes | N/A |

| Linearity Range | 1.0 - 20.0 µg/mL | N/A |

| Correlation Coefficient (r²) | > 0.995 | N/A |

| Limit of Detection (LOD) | < 1 mg/kg | [5] |

| Limit of Quantification (LOQ) | 3 mg/kg | [5][8] |

| Recovery | 89% - 95% | [5] |

| Repeatability (RSDr) | 2.4% - 8.8% | [5] |

| Intermediate Precision (RSDip) | 2.6% - 8.8% | [5] |

Note: The exact retention time may vary depending on the specific HPLC system, column, and mobile phase preparation.

Experimental Workflow Diagram

Caption: Workflow for this compound Analysis by HPLC-PCD.

References

- 1. researchgate.net [researchgate.net]

- 2. famic.go.jp [famic.go.jp]

- 3. researchgate.net [researchgate.net]

- 4. Trace Level Determination of Polyether Ionophores in Feed - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determination of this compound in poultry feed additive, premixture and compound feed by liquid chromatography and UV spectrophotometric detection after post-column derivatisation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. intertekinform.com [intertekinform.com]

- 8. JRC Publications Repository [publications.jrc.ec.europa.eu]

Application Note: Quantification of Semduramicin in Poultry Feed using LC-MS/MS

Abstract

This application note presents a detailed and robust protocol for the quantification of semduramicin in poultry feed matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described methodology, including a straightforward solvent extraction and a sensitive LC-MS/MS analysis in Multiple Reaction Monitoring (MRM) mode, is suitable for researchers, scientists, and professionals in the field of drug development and feed safety analysis. The protocol provides comprehensive details on sample preparation, chromatographic separation, and mass spectrometric detection, along with validation parameters to ensure data quality and reliability.

Introduction

This compound is a polyether ionophore antibiotic widely used as a coccidiostat in the poultry industry to control and prevent coccidiosis, a parasitic disease of the intestinal tract. Regulatory bodies in many countries have established maximum residue limits (MRLs) for this compound in animal feed to ensure animal and human safety. Accurate and sensitive quantification of this compound in complex feed matrices is therefore crucial for regulatory compliance and quality control. This application note describes a highly selective and sensitive LC-MS/MS method for the determination of this compound in poultry feed.

Experimental Protocols

Materials and Reagents

-

Standards: this compound sodium (analytical standard), Nigericin (internal standard)

-

Solvents: Acetonitrile (LC-MS grade), Methanol (B129727) (LC-MS grade), Water (LC-MS grade)

-

Reagents: Ammonium (B1175870) formate (B1220265) (LC-MS grade)

-

Solid Phase Extraction (SPE) Cartridges (optional for cleanup): C18 cartridges (e.g., 500 mg, 6 mL)

-

Filters: 0.22 µm syringe filters (PTFE or nylon)

Standard and Internal Standard Preparation

-

This compound Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound sodium standard and dissolve it in 100 mL of methanol.

-

Working Standard Solutions (0.1 - 10 µg/mL): Prepare a series of working standard solutions by serial dilution of the stock solution with methanol.

-

Internal Standard (IS) Stock Solution (100 µg/mL): Accurately weigh 10 mg of Nigericin and dissolve it in 100 mL of methanol.

-

IS Working Solution (1 µg/mL): Dilute the IS stock solution with methanol to a final concentration of 1 µg/mL.

Sample Preparation

-

Homogenization: Grind the poultry feed sample to a fine powder (e.g., using a laboratory mill) to ensure homogeneity.

-

Extraction:

-

Weigh 5 g of the homogenized feed sample into a 50 mL polypropylene (B1209903) centrifuge tube.

-

Add 20 mL of acetonitrile.

-

Add a specified volume of the internal standard working solution (e.g., 100 µL of 1 µg/mL Nigericin).

-

Vortex for 1 minute to ensure thorough mixing.

-

Shake on a mechanical shaker for 30 minutes at room temperature.

-

-

Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.

-

Filtration and Dilution:

-

Carefully collect the supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

-

Dilute the filtered extract with the initial mobile phase if necessary to fit within the calibration range.

-

LC-MS/MS Method

Liquid Chromatography (LC) Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm)

-

Mobile Phase A: Water with 5 mM ammonium formate

-

Mobile Phase B: Acetonitrile with 5 mM ammonium formate

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40 °C

-

Gradient Program:

-

0-1 min: 80% A, 20% B

-

1-8 min: Linear gradient to 10% A, 90% B

-

8-10 min: Hold at 10% A, 90% B

-

10.1-12 min: Return to 80% A, 20% B (re-equilibration)

-

Mass Spectrometry (MS/MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Ion Source Temperature: 500 °C

-

IonSpray Voltage: 5500 V

-

Curtain Gas: 30 psi

-

Collision Gas: 9 psi

Data Presentation

The following table summarizes the quantitative data and MRM transitions for the analysis of this compound and the internal standard, nigericin. Two options for the this compound precursor ion are provided ([M+NH₄]⁺ and [M+K]⁺), as both may be observed depending on instrument conditions and mobile phase additives.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| This compound (Quantifier) | 891.6 ([M+NH₄]⁺) | 629.5 | 150 | 35 |

| This compound (Qualifier) | 891.6 ([M+NH₄]⁺) | 457.4 | 150 | 45 |

| Alternative this compound (Quantifier) | 911.4 ([M+K]⁺) | 849.6 | 150 | 40 |

| Alternative this compound (Qualifier) | 911.4 ([M+K]⁺) | 867.0 | 150 | 40 |

| Nigericin (IS) | 742.5 ([M+NH₄]⁺) | 501.3 | 150 | 30 |

The following table presents typical method validation parameters for the quantification of this compound in poultry feed.[1][2][3]

| Parameter | Result |

| Linearity Range | 5 - 100 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Limit of Detection (LOD) | < 1 mg/kg[2] |

| Limit of Quantification (LOQ) | 3 mg/kg[2] |

| Recovery | 89 - 95%[2] |

| Repeatability (RSDr) | 2.8 - 3.2%[3] |

| Intermediate Precision (RSDip) | 3.7 - 7.3%[3] |

Mandatory Visualization

Caption: Experimental workflow for this compound quantification.

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable and sensitive approach for the quantification of this compound in poultry feed. The simple extraction procedure, combined with the selectivity of tandem mass spectrometry, allows for accurate determination of this compound at levels relevant to regulatory compliance. The provided validation data demonstrates that the method is fit for its intended purpose in routine feed analysis laboratories.

References

- 1. JRC Publications Repository [publications.jrc.ec.europa.eu]

- 2. Determination of this compound in poultry feed additive, premixture and compound feed by liquid chromatography and UV spectrophotometric detection after post-column derivatisation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of this compound in poultry feed at authorized level by liquid chromatography single quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Solid-Phase Extraction for Semduramicin Analysis in Tissues: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Semduramicin is a polyether ionophore antibiotic used as a coccidiostat in poultry feed to control coccidiosis.[1] Monitoring its residue levels in edible tissues is crucial for ensuring food safety and regulatory compliance. This document provides detailed application notes and protocols for the solid-phase extraction (SPE) of this compound from various animal tissues prior to analysis by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies described are designed to provide robust and reliable quantification of this compound residues in complex biological matrices.

Analytical Approaches

The primary methods for the quantitative analysis of this compound in tissues are HPLC and LC-MS/MS.[2] HPLC methods often require post-column derivatization, for instance with vanillin (B372448), to form a chromophore that can be detected by a UV-Vis detector.[3][4] LC-MS/MS offers higher sensitivity and specificity, making it ideal for detecting trace amounts of this compound in challenging matrices like animal tissues.[2] Both analytical techniques rely on effective sample preparation to remove interfering substances and concentrate the analyte, for which solid-phase extraction is a critical step.

Data Presentation

The following table summarizes the quantitative data for this compound analysis in various tissues, compiled from multiple validated methods.

| Tissue Type | Analytical Method | Limit of Quantification (LOQ) | Mean Recovery Rate |

| Poultry Liver | HPLC | 0.025 mg/kg[5] | 95%[3][4] |

| Poultry Liver | LC-MS | 0.05 mg/kg[5] | Not specified |

| Poultry Kidney | LC-MS | 0.05 mg/kg[5] | Not specified |

| Poultry Muscle | LC-MS | 0.05 mg/kg[5] | Not specified |

| Poultry Fat/Skin | LC-MS | 0.05 mg/kg[5] | Not specified |

Experimental Protocols

Protocol 1: Solid-Phase Extraction of this compound from Poultry Liver for HPLC Analysis

This protocol is adapted from a validated method for the determination of this compound in poultry liver.[3][4]

1. Sample Preparation:

-

Homogenize a representative sample of poultry liver.

-

Weigh 5 g of the homogenized liver tissue into a 50 mL polypropylene (B1209903) centrifuge tube.

-

Add 20 mL of methanolic ammonium (B1175870) hydroxide.

-

Homogenize the mixture for 1 minute using a high-speed homogenizer.

-

Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Decant the supernatant into a clean tube.

2. Solid-Phase Extraction (SPE):

-

SPE Cartridge: Silica-based, 500 mg, 6 mL

-

Conditioning: Condition the SPE cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of dichloromethane (B109758) through the cartridge. Do not allow the cartridge to dry out.

-

Loading: Load the supernatant from the sample preparation step onto the conditioned SPE cartridge.

-

Washing:

-

Wash the cartridge with 10 mL of dichloromethane-acetone (9:1 v/v) to remove interfering substances.

-

Wash the cartridge again with 10 mL of dichloromethane-acetone (4:1 v/v).

-

-

Elution: Elute the this compound from the cartridge with 10 mL of acetone-methanol (4:1 v/v) into a clean collection tube.

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of the mobile phase for HPLC analysis.

-

Protocol 2: Solid-Phase Extraction of this compound from Various Poultry Tissues for LC-MS/MS Analysis

This protocol is a general procedure suitable for the analysis of this compound in liver, kidney, muscle, and fat/skin, with subsequent analysis by LC-MS/MS.

1. Sample Preparation:

-

Homogenize a representative sample of the tissue (liver, kidney, muscle, or fat/skin).

-

Weigh 5 g of the homogenized tissue into a 50 mL polypropylene centrifuge tube.

-

Add 20 mL of acetonitrile.

-

Homogenize the mixture for 1 minute using a high-speed homogenizer.

-

Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Decant the supernatant into a clean tube.

2. Solid-Phase Extraction (SPE):

-

SPE Cartridge: C18, 500 mg, 6 mL

-

Conditioning: Condition the C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry out.

-

Loading: Load the supernatant from the sample preparation step onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 5 mL of water/methanol (90:10 v/v) to remove polar impurities.

-

Elution: Elute the this compound from the cartridge with 10 mL of methanol into a clean collection tube.

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of the mobile phase for LC-MS/MS analysis.

-

Visualizations

Caption: SPE Workflow for this compound in Liver for HPLC Analysis.

Caption: SPE Workflow for this compound in Tissues for LC-MS/MS Analysis.

References

Application Notes and Protocols for Semduramicin Administration in Broiler Feed for Coccidiosis Prevention

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria, represents a significant economic challenge to the global poultry industry.[1][2] Infection leads to poor nutrient absorption, reduced growth performance, diarrhea, and increased mortality.[3] Semduramicin is a polyether ionophore anticoccidial agent used in broiler feed for the prevention and control of coccidiosis.[4][5] It is produced through the fermentation of Actinomadura roseorufa.[4] These application notes provide detailed information on the mechanism of action, efficacy, and protocols for the use of this compound in broiler chickens.

Mechanism of Action

This compound, like other ionophores, functions by disrupting the transport of ions across the cell membranes of the Eimeria parasite.[4][5] This action leads to an osmotic imbalance within the parasite, causing it to swell and burst.[5] The primary targets of this compound are the motile stages of the parasite's life cycle, specifically the sporozoites and merozoites, which are active in the intestinal lumen.[4][5] By acting on these early stages, this compound effectively prevents the parasite from invading intestinal cells and completing its life cycle, thereby preventing the onset of clinical disease and allowing for the development of natural immunity.[5]

References

Application Notes and Protocols: In Ovo Administration of Semduramicin for Eimeria Challenge Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for the in ovo administration of semduramicin in the context of Eimeria challenge studies in poultry. The information is compiled to assist in the design and execution of experiments aimed at evaluating the efficacy of this compound as an anticoccidial agent when delivered directly into the embryonated egg.

Introduction

Coccidiosis, a parasitic disease caused by protozoa of the genus Eimeria, poses a significant economic threat to the global poultry industry. Control of this disease has traditionally relied on the inclusion of anticoccidial drugs in feed. This compound is a polyether ionophore antibiotic that exhibits broad-spectrum activity against various Eimeria species.[1][2][3] The primary mode of action for this compound involves the disruption of ion gradients across the parasite's cell membrane, leading to osmotic imbalance and cell death.[1]

In ovo administration offers a novel approach to anticoccidial drug delivery, allowing for early-stage intervention against Eimeria development. This method involves injecting the therapeutic agent directly into the embryonated egg, providing protection to the chick from the moment of hatching. Research has demonstrated the efficacy of in ovo administered this compound against Eimeria tenella, a particularly pathogenic species of coccidia.[4][5][6]

These notes are primarily based on the methodologies described by Conway, D.P., et al. in their 1993 publication in Veterinary Parasitology, which remains a seminal work on the in ovo application of this compound.[5]

Mechanism of Action: Ionophore Activity

This compound functions by forming lipophilic complexes with monovalent cations, such as potassium (K+) and sodium (Na+), and transporting them across the parasite's cell membrane. This disrupts the natural ion concentration gradient, leading to an influx of water, swelling, and eventual lysis of the parasite. This action is particularly effective against the extracellular stages of the Eimeria life cycle, such as sporozoites and merozoites.

Caption: Mechanism of action of this compound as an ionophore.

Experimental Protocols

The following protocols are adapted from the in ovo studies conducted by Conway et al. (1993).[5]

Materials

-

Fertile broiler chicken eggs

-

Egg incubator

-

Egg candler

-

This compound sodium

-

Phosphate-buffered saline (PBS)

-

Sporulated Eimeria tenella oocysts

-

Penicillin and streptomycin (B1217042)

-

Syringes (1 mL) with 22-gauge needles

-

Ethanol (70%) for disinfection

-

Paraffin (B1166041) or other suitable sealant

Experimental Workflow

Caption: Experimental workflow for in ovo this compound efficacy testing.

Detailed Methodologies

3.3.1. Egg Preparation and Inoculation with Eimeria

-

Incubate fertile chicken eggs at 37.5°C with 50-60% relative humidity for 9 days.

-

On day 9 of incubation, candle the eggs to identify and discard non-viable or infertile eggs.

-

Prepare a suspension of sporulated Eimeria tenella oocysts in a suitable medium (e.g., PBS) to a final concentration for the desired challenge dose (e.g., 500 sporozoites per egg).[5]

-

To control for bacterial contamination, antibiotics such as penicillin (500 IU) and streptomycin (500 µg) can be added to the inoculum.[5]

-

Disinfect the blunt end of the eggshell over the air cell with 70% ethanol.

-

Using a sterile needle, carefully puncture the shell over the air cell.

-

Inject the Eimeria sporozoite suspension into the chorioallantoic sac.

-

Seal the hole with paraffin or another suitable sealant.

-

Return the eggs to the incubator.

3.3.2. Preparation and Administration of this compound

-

Prepare a stock solution of this compound in a suitable solvent. Conway et al. (1993) used a stock solution in methanol, which was then diluted in PBS for injection.[5] It is crucial to ensure the final concentration of the solvent is not toxic to the embryo.

-

Prepare serial dilutions of this compound to achieve the desired final dosages per egg (e.g., 50 µg, 100 µg, 500 µg).

-

At 93 hours post-Eimeria inoculation, remove the eggs from the incubator.

-

Disinfect the injection site on the eggshell.

-

Inject the prepared this compound solution (or vehicle control for the control group) into the chorioallantoic sac.

-

Seal the injection hole and return the eggs to the incubator.

3.3.3. Evaluation of Efficacy

-

Continue incubation for 7 days after the this compound treatment.

-

At the end of the incubation period, harvest the chorioallantoic membranes and allantoic fluid from each egg.

-

Homogenize the harvested materials and enumerate the total number of oocysts produced per embryo using a hemocytometer or other appropriate counting method.

-

Calculate the percent protection for each treatment group relative to the infected, untreated control group using the following formula:

% Protection = [1 - (Mean oocysts in treated group / Mean oocysts in control group)] x 100

Quantitative Data Summary

The following tables summarize the quantitative data from the in ovo experiments conducted by Conway et al. (1993), comparing the efficacy of this compound and salinomycin (B1681400) against Eimeria tenella.

Table 1: Efficacy of this compound and Salinomycin Against Eimeria tenella Sporozoites In Vitro

| Treatment | Concentration (µg/mL) | Mean Oocysts per Embryo (x10³) | Percent Protection |

| Infected Control | - | 1,460 | - |

| This compound | 0.01 | 686 | 53% |

| 0.1 | 16 | 99% | |

| 1.0 | 15 | 99% | |

| Salinomycin | 0.1 | 1,183 | 19% |

| 1.0 | 511 | 65% | |

| 10.0 | 29 | 98% |

Data adapted from Conway et al., 1993[5]

Table 2: Efficacy of In Ovo Administered this compound and Salinomycin Against Late Schizogonous Stages of Eimeria tenella

| Treatment | Dose per Embryo (µg) | Mean Oocysts per Embryo (x10³) | Percent Protection |

| Infected Control | - | 1,225 | - |

| This compound | 50 | 632 | 48.4% |

| 100 | 529 | 56.8% | |

| 500 | 392 | 68.0% | |

| Salinomycin | 1 | 956 | 22.0% |

| 10 | 176 | 85.6% | |

| 50 | 0 | 100% | |

| 500 | Toxic to Embryo | - |

Data adapted from Conway et al., 1993[5]

Discussion and Considerations

The results from Conway et al. (1993) indicate that this compound is effective against Eimeria tenella when administered in ovo.[4][5][6] The data suggests that this compound has a potent effect on the early stages of the parasite's life cycle and also exhibits activity against later developmental stages.[4][5][6]

When designing in ovo studies with this compound, researchers should consider the following:

-

Toxicity: It is essential to determine the maximum tolerated dose of this compound in the embryonated egg, as high concentrations of some ionophores can be toxic to the embryo.

-

Solubility: this compound has poor water solubility, and a suitable solvent system must be developed for the preparation of injection solutions. The final concentration of any organic solvent should be carefully controlled to avoid embryonic toxicity.

-

Timing of Administration: The timing of both the Eimeria challenge and the this compound administration is critical for evaluating the efficacy against specific life cycle stages.

-

Strain of Eimeria: The efficacy of this compound may vary against different species and strains of Eimeria.

Conclusion

The in ovo application of this compound presents a promising avenue for the early control of coccidiosis in poultry. The protocols and data presented here provide a foundation for researchers to further explore the potential of this delivery method for this compound and other anticoccidial compounds. Further research is warranted to optimize dosage, timing, and formulation for commercial applications.

References

- 1. Comparative evaluation of single or combined anticoccidials on performance, antioxidant status, immune response, and intestinal architecture of broiler chickens challenged with mixed Eimeria species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Management and control of coccidiosis in poultry — A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Efficacy of this compound and salinomycin against different stages of Eimeria tenella and E. acervulina in the chicken - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]